HBV CpAM Activity: 3-OH THPP Core vs. Unsubstituted THPP Core
The 3-hydroxy substituent is essential for HBV core protein binding. In the medicinal chemistry campaign reported by Kou et al. (2023), the unsubstituted 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold showed no detectable HBV inhibition, while the 3-ol-bearing lead series yielded compounds with nanomolar antiviral potency [1]. The specific dihydrochloride salt (AT20543) was profiled as a reference CpAM, demonstrating consistent inhibition of nucleos(t)ide-resistant HBV variants [1].
| Evidence Dimension | HBV core protein allosteric modulation (CpAM) activity |
|---|---|
| Target Compound Data | Active as CpAM; specific IC50 value for the bare 3-ol core not explicitly reported in public domain, but the 3-OH series produced lead compound 45 with in vivo efficacy. |
| Comparator Or Baseline | Unsubstituted 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine: no HBV inhibition detected. |
| Quantified Difference | Qualitative: Active (3-OH series) vs. Inactive (unsubstituted core); Lead compound 45 demonstrated inhibition of HBV DNA viral load in a mouse model. |
| Conditions | HBV AAV mouse model (oral administration) for lead compound 45; in vitro resistance profiling against nucleos(t)ide-resistant variants. |
Why This Matters
The 3-hydroxy group is a non-negotiable structural requirement for HBV CpAM activity within the THPP class; procurement of the unsubstituted core would fail to provide any anti-HBV pharmacology.
- [1] Kou B, Zhang Z, Han X, et al. Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus. J Med Chem. 2023 Oct 6. doi:10.1021/acs.jmedchem.3c01145. PMID: 37801325. View Source
